molecular formula C6H12 B7770549 trans-3-Hexene CAS No. 70955-09-8

trans-3-Hexene

Cat. No.: B7770549
CAS No.: 70955-09-8
M. Wt: 84.16 g/mol
InChI Key: ZQDPJFUHLCOCRG-AATRIKPKSA-N
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Description

trans-3-Hexene: is an organic compound with the molecular formula C6H12 . It is an alkene, which means it contains a carbon-carbon double bond. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Alkynes: One common method to synthesize trans-3-Hexene is through the partial reduction of 3-hexyne. This can be achieved using a Lindlar catalyst, which selectively hydrogenates the alkyne to the trans-alkene.

    Dehydrohalogenation of Alkyl Halides: Another method involves the dehydrohalogenation of 3-hexyl halides using a strong base such as potassium hydroxide in ethanol. This reaction eliminates a hydrogen halide molecule, forming the double bond in the trans configuration.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, this compound can be produced by the catalytic hydrogenation of 3-hexyne using palladium on calcium carbonate as a catalyst. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-Hexene can undergo oxidation reactions to form epoxides and diols. For example, using meta-chloroperoxybenzoic acid, this compound can be converted to an epoxide.

    Hydroxylation: Osmium tetroxide can be used to hydroxylate this compound, forming a diol.

    Hydrogenation: The compound can be fully hydrogenated to form hexane using a hydrogenation catalyst such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: meta-Chloroperoxybenzoic acid in an appropriate solvent like dichloromethane.

    Hydroxylation: Osmium tetroxide in the presence of a co-oxidant such as N-methylmorpholine N-oxide.

    Hydrogenation: Palladium on carbon in the presence of hydrogen gas.

Major Products Formed:

    Epoxide: Formed from the oxidation of this compound.

    Diol: Formed from the hydroxylation of this compound.

    Hexane: Formed from the complete hydrogenation of this compound.

Scientific Research Applications

Chemistry:

    Catalysis: trans-3-Hexene is used as a substrate in studies of catalytic processes, particularly in the development of new catalysts for alkene transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biochemical Studies: this compound is used in studies of enzyme-catalyzed reactions involving alkenes.

Industry:

    Polymer Production: It is used in the production of certain types of polymers and copolymers.

    Fragrance Industry: this compound is used as a precursor in the synthesis of fragrance compounds.

Mechanism of Action

Epoxidation Mechanism:

  • The reaction of trans-3-Hexene with meta-chloroperoxybenzoic acid involves the formation of a cyclic transition state where the oxygen from the peracid is transferred to the double bond, forming an epoxide.

Hydroxylation Mechanism:

  • Osmium tetroxide reacts with the double bond of this compound to form a cyclic osmate ester intermediate, which is then hydrolyzed to form the diol.

Comparison with Similar Compounds

    cis-3-Hexene: The cis isomer of 3-Hexene, where the hydrogen atoms are on the same side of the double bond.

    trans-2-Hexene: Another isomer with the double bond located between the second and third carbon atoms.

    cis-2-Hexene: The cis isomer of 2-Hexene.

Uniqueness of trans-3-Hexene:

  • The trans configuration of this compound gives it distinct physical properties, such as a higher boiling point compared to its cis isomer. This configuration also affects its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

(E)-hex-3-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+
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InChI Key

ZQDPJFUHLCOCRG-AATRIKPKSA-N
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Canonical SMILES

CCC=CCC
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Isomeric SMILES

CC/C=C/CC
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID70891265
Record name (3E)-3-Hexene
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Molecular Weight

84.16 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS]
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Vapor Pressure

165.0 [mmHg]
Record name 3-Hexene
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CAS No.

13269-52-8, 592-47-2, 68526-52-3, 70955-09-8
Record name trans-3-Hexene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of trans-3-hexene?

A1: The molecular formula of this compound is C6H12, and its molecular weight is 84.16 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound exhibits specific infrared spectral features, particularly in the low-frequency region (600-300 cm-1), which are indicative of its stable skew conformation. []

Q3: How does this compound react with ozone?

A3: Ozonolysis of this compound generates a primary carbonyl compound, propanal, along with a biradical intermediate. The biradical further decomposes into secondary products such as carbonyls, hydroxycarbonyls, and dicarbonyls. [] Interestingly, ozonolysis of this compound yields a different distribution of oligomers compared to its cis isomer. [, ]

Q4: What is the stereochemical outcome of the reaction between this compound and hydrogen bromide in acetic acid?

A4: The addition reaction proceeds with a high degree of anti-stereoselectivity (84-85%), resulting in the predominant formation of the anti-addition product. []

Q5: How does the position of the double bond in hexene isomers affect their ignition properties?

A5: The position of the double bond significantly influences the ignition delay times of hexene isomers. Experimental data indicate that this compound demonstrates different ignition characteristics compared to 1-hexene and trans-2-hexene. []

Q6: Can this compound undergo isomerization reactions?

A6: Yes, this compound can be isomerized to other hexene isomers, such as cis-2-hexene and cis-3-hexene, in the presence of specific catalysts like (Rh(PPh3)3SnCl3). []

Q7: Can this compound be utilized in olefin metathesis reactions?

A7: While this compound itself is not a catalyst, it can participate in olefin metathesis reactions. In a biphasic system with a ruthenium-based catalyst, this compound is converted to heavier linear olefins via a tandem isomerization-metathesis process. []

Q8: How does the presence of this compound in a reaction mixture affect the selectivity of ethenolysis reactions?

A8: Molybdenum-based MonoAryloxide-Pyrrolide (MAP) catalysts can selectively ethenolyze Z-olefins in the presence of E-olefins. This selectivity allows for the isolation of pure E-olefins from a mixture of E and Z isomers by selectively removing the Z component through ethenolysis. []

Q9: Are there any unique catalytic applications of complexes containing this compound as a ligand?

A9: Yes, ruthenium complexes like CpRu(CO)2(η2-trans-3-hexene)+ demonstrate unusual reactivity. When these complexes react with various ligands, they release both cis- and this compound, and the ratio of these isomers is influenced by factors like the nature of the incoming ligand, temperature, and solvent. []

Q10: Have there been any computational studies on the reactions of this compound?

A10: Yes, theoretical studies, including ab initio calculations, have been performed to investigate the interaction of this compound with carbon dioxide (CO2). These studies provide insights into the molecular-level details of CO2 sorption and polymer swelling phenomena. [] Additionally, theoretical calculations have been used to elucidate the reaction mechanism between the (Me)3CO• radical and this compound. []

Q11: How does the gas-phase reaction of this compound with ozone contribute to atmospheric chemistry?

A12: The ozonolysis of this compound in the atmosphere generates hydroxyl radicals (OH), which play a crucial role in the oxidation of volatile organic compounds and the formation of secondary organic aerosols. Studies have shown a pressure dependence on the OH radical yield from this reaction, highlighting its complexity. []

Q12: What are the environmental implications of using this compound in industrial processes?

A13: While specific details regarding its environmental impact aren't provided, the research emphasizes the importance of controlled conditions and selective catalytic processes, like the biphasic isomerization-metathesis system, to minimize waste and enhance the sustainability of chemical transformations involving this compound. []

Q13: What analytical methods are commonly employed to study the reactions and properties of this compound?

A14: Various techniques, including gas chromatography, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, are frequently used to analyze this compound and its derivatives, monitor reaction progress, and characterize reaction products. [, , ]

Q14: Are there any known applications of this compound in materials science or polymer chemistry?

A15: Although specific details regarding polymer applications are not mentioned, the research on this compound's interaction with CO2 using model compounds like hydroxytelechelic polybutadiene (HTPB) provides valuable information for understanding polymer swelling and CO2 sorption in materials science. []

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